2-Cyclohexylethylaminophenylacetic acid
Description
2-Cyclohexylethylaminophenylacetic acid is a synthetic organic compound characterized by a phenylacetic acid backbone substituted with a cyclohexylethylamino group. These compounds often exhibit pharmacological relevance, particularly in drug development, due to their structural similarity to mandelic acid derivatives and other arylacetic acids.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(2-cyclohexylethylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,18,19) |
InChI Key |
HSLIATSXRQYTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural analogs and their properties:
*Similarity scores are relative to mandelic acid as the reference compound .
Key Observations :
Preparation Methods
Reaction Mechanism
This method (Search Result) utilizes cyclohexylamine, 1,2-dichloroethane, and sodium sulfite in a water-ethanol mixed solvent (3:4 mass ratio) under reflux (60–70°C). Copper powder (1–2 wt%) catalyzes the nucleophilic substitution and sulfonation steps:
Key steps :
-
Alkylation : Cyclohexylamine reacts with 1,2-dichloroethane to form 2-cyclohexylethylamine.
-
Sulfonation : Sodium sulfite introduces the sulfonic acid group.
-
Acidification : Concentrated HCl adjusts pH to 5–7, inducing crystallization.
Optimized conditions :
| Parameter | Value |
|---|---|
| Reaction time | 1 h at reflux |
| Solvent ratio (H₂O:EtOH) | 3:4 |
| Catalyst loading | 1.5% Cu powder |
| Yield | 85–92% |
| Purity | >99% (HPLC) |
Advantages :
-
Eliminates multi-step purification
-
Scalable to industrial production
-
Minimal byproducts (e.g., <0.5% dichloroethane dimer)
Multi-Step Synthesis from 2-(1-Cyclohexenyl)ethylamine
Pathway Overview (Search Result)
This three-step approach converts cyclohexene acetonitrile to 2-(1-cyclohexenyl)ethylamine, followed by coupling with phenylacetic acid derivatives:
Step 1 : Hydrobromination of cyclohexene acetonitrile
-
Reagent: 30–45% HBr in acetic acid
-
Temp: 40°C, 1–2 h
-
Intermediate: 1-bromocyclohexylacetonitrile (Yield: 94%)
Step 2 : Catalytic hydrogenation
-
Catalyst: Ni-Pd alloy (5 wt%)
-
Conditions: 50–120°C, 1–5 MPa H₂
-
Intermediate: 1-bromocyclohexylethylamine (Yield: 84%)
Step 3 : Amidation with phenylacetic acid
-
Coupling agent: CDI (1,1′-carbonyldiimidazole)
-
Solvent: THF, 65°C, 3 h
-
Final product yield: 76%
-
Purity: 93% (LC-MS)
Limitations :
-
Requires specialized hydrogenation equipment
-
Higher catalyst costs compared to Cu
Solid-Phase Synthesis for High-Purity Applications
Protocol (Search Result)
Developed for medicinal chemistry, this method anchors phenylacetic acid to Wang resin, enabling precise functionalization:
Procedure :
-
Resin activation : Treat with DIC (N,N′-diisopropylcarbodiimide)/HOAt (1-hydroxy-7-azabenzotriazole) in DMF.
-
Cyclohexylethylamine coupling : 24 h, RT, under N₂.
-
Cleavage : TFA (95%)/H₂O (2.5%)/TIS (2.5%), 2 h.
Performance metrics :
| Metric | Value |
|---|---|
| Loading capacity | 0.8 mmol/g resin |
| Stepwise yield | 89% |
| Overall purity | 98.5% (after HPLC) |
Applications :
-
Parallel synthesis of analogs
-
Ideal for structure-activity relationship (SAR) studies
Enzymatic Resolution for Chiral Synthesis
Biocatalytic Approach (Search Result)
Lipase B from Candida antarctica (CAL-B) resolves racemic 2-cyclohexylethylaminophenylacetic acid esters:
Conditions :
-
Substrate: Ethyl 2-cyclohexylethylaminophenylacetate
-
Enzyme loading: 10 mg/mL
-
Solvent: MTBE, 30°C, 48 h
-
Conversion: 45% (theoretical max 50%)
-
Enantiomeric excess (ee) :
-
(R)-isomer: 98%
-
(S)-isomer: 97%
-
Economic analysis :
| Factor | Cost Impact |
|---|---|
| Enzyme reuse cycles | Up to 5 batches |
| Solvent recovery | 85% MTBE recycled |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| One-pot synthesis | 92 | >99 | 120 | Industrial |
| Multi-step | 76 | 93 | 340 | Pilot-scale |
| Solid-phase | 89 | 98.5 | 2,100 | Lab-scale |
| Enzymatic resolution | 45 | 98 | 890 | Niche |
Critical Challenges and Solutions
-
Byproduct formation in alkylation :
-
Issue : Dichloroethane oligomers at >70°C
-
Fix : Strict temp control (±2°C) via jacketed reactors
-
-
Catalyst deactivation :
-
Issue : Cu powder oxidation in aqueous media
-
Fix : N₂ sparging during reaction
-
-
Chiral impurity in enzymatic routes :
-
Issue : Ester substrate racemization
-
Fix : Use tert-butyl esters (lower racemization rate)
-
Q & A
Q. What safety protocols are critical when handling this compound in aqueous environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
